Physicochemical Profiling and Synthetic Utility of 2-Iodo-5,6-dimethylbenzo[d]thiazole
Physicochemical Profiling and Synthetic Utility of 2-Iodo-5,6-dimethylbenzo[d]thiazole
Executive Summary
In modern drug discovery and materials science, the benzothiazole scaffold serves as a privileged pharmacophore and a robust optoelectronic core. 2-Iodo-5,6-dimethylbenzo[d]thiazole (CAS: 1188109-65-0)[1] represents a highly specialized, versatile building block within this class. By combining the extreme electrophilicity of a C2-iodine bond with the electron-donating properties of 5,6-dimethyl substitution, this molecule offers researchers a precise vector for late-stage functionalization.
This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic reactivity, and experimental handling of 2-Iodo-5,6-dimethylbenzo[d]thiazole, designed to empower scientists executing complex cross-coupling workflows and structure-activity relationship (SAR) optimizations.
Structural & Physicochemical Profiling
The molecular architecture of 2-Iodo-5,6-dimethylbenzo[d]thiazole (C9H8INS)[2] dictates its behavior in both biological systems and catalytic cycles. The two methyl groups at the C5 and C6 positions exert a positive inductive (+I) effect. This electron enrichment subtly modulates the electrophilicity of the C2 position while significantly increasing the overall lipophilicity of the molecule.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters critical for reaction planning and pharmacokinetic modeling:
| Property | Value | Rationale / Implication |
| CAS Registry Number | 1188109-65-0 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C9H8INS | Core composition[2]. |
| Molecular Weight | 289.14 g/mol | Ideal low-molecular-weight building block for fragment-based design[2]. |
| Topological Polar Surface Area | 41.13 Ų | Highly favorable for cellular membrane and Blood-Brain Barrier (BBB) penetration. |
| Hydrogen Bond Donors | 0 | Enhances lipophilicity; prevents unwanted protic quenching in organometallic reactions. |
| Hydrogen Bond Acceptors | 1 (Thiazole Nitrogen) | Serves as a key interaction site for target proteins or Lewis acid coordination. |
| Predicted LogP | ~3.8 - 4.2 | Highly lipophilic, driving hydrophobic interactions in biological assays[3]. |
Mechanistic Reactivity & Synthetic Utility
The defining feature of 2-Iodo-5,6-dimethylbenzo[d]thiazole is its orthogonal reactivity profile . The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to carbon-bromine (~81 kcal/mol) or carbon-chlorine (~97 kcal/mol) bonds[4].
This energetic vulnerability makes the C2 position a privileged site for transition-metal-catalyzed oxidative addition. Researchers can exploit this to perform chemoselective cross-coupling (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) at the C2 position without disrupting other halogenated sites on complex coupling partners[4][5].
Structural reactivity map of 2-Iodo-5,6-dimethylbenzo[d]thiazole.
Experimental Workflows: Palladium-Catalyzed Cross-Coupling
To harness the reactivity of the C2-I bond, the Suzuki-Miyaura cross-coupling is the industry standard. The following protocol is designed as a self-validating system, ensuring that researchers understand the causality behind each procedural step.
Step-by-Step Methodology: Chemoselective C2-Arylation
Objective: Synthesize a 2-aryl-5,6-dimethylbenzo[d]thiazole derivative.
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Reagent Preparation: Charge an oven-dried Schlenk flask with 2-Iodo-5,6-dimethylbenzo[d]thiazole (1.0 equiv), an arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).
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Solvent Addition & Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded. O₂ irreversibly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex, prematurely halting the catalytic cycle. The addition of water is mandatory to dissolve the K₂CO₃, facilitating the formation of the reactive trihydroxyboronate intermediate required for transmetalation.
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Catalyst Introduction: Under a positive stream of Argon, add Pd(PPh₃)₄ (0.05 equiv). Seal the flask and heat to 90°C.
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Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The reaction mixture should remain a homogeneous yellow/brown solution. Diagnostic Cue: The sudden appearance of a black precipitate (Palladium black) indicates catalyst deactivation and aggregation. If starting material remains, a second catalyst spike may be required.
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Workup & Extraction: Cool to room temperature, dilute with EtOAc, and wash with brine. Causality: This biphasic extraction forces the inorganic salts (borate byproducts and excess base) into the aqueous layer, isolating the lipophilic benzothiazole product in the organic phase.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Suzuki-Miyaura catalytic cycle for C2-functionalization.
Applications in Drug Discovery & Materials Science
Bioisosteric Replacement in Medicinal Chemistry
The benzothiazole ring is a classical bioisostere for indoles, benzimidazoles, and quinolines. Derivatives of 5,6-dimethylbenzothiazole exhibit a broad spectrum of biological activities, particularly as anticancer, antimicrobial, and anti-inflammatory agents[3]. The 5,6-dimethyl substitution specifically enhances the molecule's LogP, drastically improving cellular membrane permeability—a critical factor for targeting intracellular kinases or central nervous system (CNS) receptors.
Optoelectronics and Photochemical Probes
In materials science, the electron-donating nature of the 5,6-dimethyl groups enriches the π-conjugated system. When 2-Iodo-5,6-dimethylbenzo[d]thiazole is cross-coupled with an electron-withdrawing aryl group, it generates a strong "push-pull" dipole. This architecture yields highly fluorescent derivatives with large Stokes shifts, making them ideal precursors for cellular imaging fluorophores and Organic Light-Emitting Diodes (OLEDs)[3]. Furthermore, the robust nature of the 5,6-dimethylbenzothiazole core allows it to survive harsh oxidative conditions in advanced photoelectrochemical cross-dehydrogenative coupling reactions[6].
Handling, Stability, and Storage Protocols
To maintain the scientific integrity of 2-Iodo-5,6-dimethylbenzo[d]thiazole, strict storage protocols must be adhered to:
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Light Sensitivity: The weak C-I bond is susceptible to homolytic cleavage upon prolonged exposure to ultraviolet (UV) light, generating highly reactive iodine radicals that degrade the material.
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Storage Conditions: The compound must be stored in amber or opaque vials at 2–8°C (refrigerated).
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Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent slow oxidative degradation of the electron-rich thiazole ring.
References
- Bide Pharmatech - 2-Iodo-5,6-dimethylbenzo[d]thiazole (CAS: 1188109-65-0).
- ChemScene - 2-Iodo-5,6-dimethylbenzo[d]thiazole Properties.
- Beilstein Archives - Straightforward convergent access to 2-arylated polysubstituted benzothiazoles.
- Organic & Biomolecular Chemistry - Halogenation and cross-coupling of electron-deficient (hetero)arenes.
- RSC Advances - Photoelectrochemical Cross-Dehydrogenative Coupling of Benzothiazoles.
- ARKIVOC / ResearchGate - Synthesis and anticancer activity evaluation of derivatives attached to benzothiazole moiety.
Sources
- 1. CAS:637775-69-05,6-Dimethylbenzo[d]thiazole-毕得医药 [bidepharm.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Beilstein Archives - Straightforward convergent access to 2-arylated polysubstituted benzothiazoles [beilstein-archives.org]
- 5. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 6. rsc.org [rsc.org]
